Ethyl 2-acetyl-4-oxopentanoate
Overview
Description
Ethyl 2-acetyl-4-oxopentanoate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallographic Properties
Ethyl 2-acetyl-3-oxo-5-phenylpent-4-enoate, a compound closely related to Ethyl 2-acetyl-4-oxopentanoate, demonstrates significant properties in crystallography. X-ray diffraction data reveal its existence in a single enol tautomer form in the crystal phase, consistent with spectroscopic data in solution. This highlights its potential in crystallographic studies and applications (Arrieta & Mostad, 2001).
Biocatalysis
This compound plays a crucial role in biocatalytic processes. For example, ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], a derivative, is important in synthesizing angiotensin-converting enzyme inhibitors such as enalapril and lisinopril. Various studies have summarized the synthesis routes and developments of (R)-HPBE using biocatalysts (Zhao, 2008).
Chemical Kinetics and Combustion
The kinetics of combustion of ethyl levulinate (ethyl 4-oxopentanoate), closely related to this compound, have been extensively studied. This research is vital for understanding its behavior as a potential biofuel, contributing to the development of alternative energy sources (Ghosh et al., 2018).
Synthesis of Novel Compounds
This compound's derivatives have been used to synthesize various novel compounds. For instance, the synthesis of polysubstituted pyrrole using 2,4-pentanedione and methyl 3-oxopentanoate illustrates its applicability in creating new chemical entities with potential pharmacological properties (Ou, 2009).
Enantioselective Synthesis
Research has also focused on the enantioselective synthesis of compounds using derivatives of this compound. For example, the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate results in the production of ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating its utility in stereoselective chemical synthesis (Meng, Zhu, & Zhang, 2008).
Biochemical and Pharmacological Research
In pharmacological studies, this compound derivatives have been synthesized and investigated for potential anti-inflammatory activity. This research highlights the compound's relevance in the development of new therapeutic agents (Abignente et al., 1992).
Biofuel Research
Ethyl 4-oxopentanoate, a variant of this compound, has been studied for its potential as a biofuel. Investigations into its combustion kinetics are crucial for evaluating its suitability as an alternative fuel source, contributing to the growing field of renewable energy research (Ghosh et al., 2018).
Safety and Hazards
Ethyl 2-acetyl-4-oxopentanoate is classified as an eye irritant (Category 2), with the hazard statement “Causes serious eye irritation” (H319) . Precautionary statements include “IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing” (P305 + P351 + P338) .
Mechanism of Action
Target of Action
Ethyl 2-acetyl-4-oxopentanoate is a complex organic compound with the molecular formula C9H14O4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound contains both ketone and ester functional groups . These groups could potentially interact with various biological targets, leading to changes in cellular processes. More detailed studies are required to elucidate these interactions and their consequences.
Properties
IUPAC Name |
ethyl 2-acetyl-4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANUOLLLVOSMFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962043 | |
Record name | Ethyl 2-acetyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41892-81-3 | |
Record name | Pentanoic acid, 2-acetyl-4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41892-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-acetyl-4-oxovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041892813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-acetyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-acetyl-4-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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